4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
This compound features a benzamide core substituted at the 4-position with an azepane-1-sulfonyl group. The nitrogen atom of the benzamide is dual-substituted with a 4-ethylbenzo[d]thiazol-2-yl moiety and a pyridin-2-ylmethyl group. The azepane sulfonyl group (7-membered ring) provides conformational flexibility, while the pyridin-2-ylmethyl substituent may contribute to hydrogen bonding or metal coordination. Its molecular weight (534.7 g/mol) and moderate XLogP3 (estimated ~5.7) suggest suitability for membrane penetration, though bioavailability may be influenced by steric bulk .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S2/c1-2-21-10-9-12-25-26(21)30-28(36-25)32(20-23-11-5-6-17-29-23)27(33)22-13-15-24(16-14-22)37(34,35)31-18-7-3-4-8-19-31/h5-6,9-17H,2-4,7-8,18-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGPYKXPXBJAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Azepane Sulfonyl Intermediate: The initial step involves the sulfonylation of azepane. Azepane is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the azepan-1-ylsulfonyl intermediate.
Synthesis of the Benzo[d]thiazole Derivative: The benzo[d]thiazole moiety is synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
Coupling Reactions: The final step involves coupling the azepan-1-ylsulfonyl intermediate with the benzo[d]thiazole derivative and pyridine-2-ylmethylamine. This is typically achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with related compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 534.7 g/mol
- CAS Number : 922665-37-0
Structural Features
The structure includes:
- An azepane ring , which may enhance pharmacological properties.
- A sulfonyl group , facilitating nucleophilic substitution reactions.
- A benzo[d]thiazole moiety , contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Specifically, it may act as an inhibitor of serine/threonine kinases, which are essential components of various cellular processes, including cell proliferation and inflammatory responses .
In Vitro Studies
Research indicates that the compound exhibits:
- Anticancer Properties : It has shown efficacy against several cancer cell lines by inducing apoptosis through modulation of MAPK pathways .
- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .
In Vivo Studies
Preliminary animal studies have demonstrated:
- Reduced Tumor Growth : In xenograft models, the compound significantly inhibited tumor growth compared to controls .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzene + Sulfonamide | Antibacterial |
| Compound B | Thiazole + Nitro | Antifungal |
| This Compound | Azepane + Benzo[d]thiazole + Sulfonamide | Anticancer, Anti-inflammatory |
Case Studies
- Case Study on Cancer Cell Lines : In a study examining the effects on breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis via caspase activation pathways.
- Inflammation Model : In a murine model of arthritis, administration of the compound reduced joint swelling and inflammatory markers compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Studies
Sulfonyl Group Impact: Azepane sulfonyl (7-membered) vs. piperidine (6-membered) or pyrrolidine (5-membered) sulfonyl groups significantly affect conformational flexibility and binding pocket compatibility. Azepane’s larger ring may improve hydrophobic interactions but reduce solubility .
Benzothiazole Modifications: The 4-ethyl group on benzo[d]thiazole in the target compound balances lipophilicity and steric bulk, whereas 4-phenoxyphenyl () or 4-nitrophenyl () substituents introduce polar or electron-deficient regions.
Dual N-Substituents :
- The pyridin-2-ylmethyl group in the target compound is absent in most analogs. This moiety may enhance binding to enzymes/receptors via π-stacking or metal coordination, a feature lacking in compounds like or .
Synthetic Yields :
- Compounds with simpler substituents (e.g., methylsulfonyl in ) exhibit higher yields (~55–72%) compared to bulkier azepane sulfonyl derivatives (39–57% in ), likely due to steric challenges during amide coupling.
Biological Activity: Piperidine sulfonyl analogs (e.g., ) show potent NF-κB activation, suggesting sulfonyl ring size influences signaling modulation. The target compound’s azepane group may prolong activity due to slower metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
